5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole
Description
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(1H-indol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c16-4-6-18-7-9-19(10-8-18)15(20)13-1-2-14-12(11-13)3-5-17-14/h1-3,5,11,17H,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRVDYHTQSNTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)C2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole typically involves the condensation of an indole derivative with a piperazine derivative. One common method includes the reaction of 1H-indole-3-carboxylic acid with 1-(2-fluoroethyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways:
- Anticancer Activity : Research has shown that indole derivatives can exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential use in cancer therapy .
- Receptor Modulation : The compound may act as a ligand for sigma receptors, which are implicated in neuropsychiatric disorders. Studies indicate that modifications to the indole structure can enhance affinity for these receptors, making it a candidate for drug development targeting conditions like depression and anxiety .
The biological evaluation of similar indole derivatives has revealed various activities:
- Antimicrobial Properties : Indole-based compounds have been shown to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested for their effectiveness using the Diameter of Inhibition Zone assay, indicating their potential as new antimicrobial agents .
- Cardiovascular Effects : Some studies suggest that indole derivatives can influence ion channels involved in cardiac function. Specifically, compounds resembling 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole have been evaluated for their inhibitory effects on Kv1.5 potassium channels, which are crucial for cardiac action potentials .
Table 1: Biological Activities of Indole Derivatives
| Compound | Activity Type | Target/Pathway | Reference |
|---|---|---|---|
| Compound A | Anticancer | Sigma Receptors | |
| Compound B | Antimicrobial | Gram-positive bacteria | |
| Compound C | Cardiovascular | Kv1.5 Ion Channel |
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Effect on Activity | Reference |
|---|---|---|
| 2-Fluoroethyl substitution | Increased selectivity | |
| Piperazine carbonyl group | Enhanced receptor binding |
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of indole derivatives, several compounds were synthesized and tested against DU145 prostate cancer cells. The results indicated that modifications to the indole structure significantly enhanced antiproliferative activity, with some compounds exhibiting IC50 values in low micromolar ranges .
Case Study 2: Sigma Receptor Binding
A series of indole derivatives were synthesized to assess their binding affinity to sigma receptors. The introduction of the 2-fluoroethyl group was found to improve selectivity towards sigma-2 receptors compared to sigma-1 receptors, indicating potential therapeutic applications in neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors and enzymes, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
5-Chloro-2-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-ethyl-1H-indole (Compound 37)
- Structural Differences :
- Indole substituents: 5-chloro and 3-ethyl groups.
- Piperazine substituent: 4-chlorophenyl instead of 2-fluoroethyl.
- Key Data :
- Yield: 80% (higher than analogues, suggesting synthetic efficiency) .
- Biological Activity: Demonstrates affinity for CB1 receptors as an allosteric modulator .
- Impact of Substituents : The electron-withdrawing chloro groups may enhance metabolic stability but reduce solubility compared to the fluoroethyl group in the target compound.
3-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-1H-indole (3b)
- Structural Differences :
- Linker: Methyl group instead of carbonyl.
- Piperazine substituent: 2-fluorophenyl.
- Key Data :
- Yield: 58% .
- Spectroscopy: IR bands at 3403 cm⁻¹ (N-H stretch) and 2772 cm⁻¹ (C-H), with NMR indicating distinct proton environments near the piperazine ring .
- Functional Implications : The methyl linker reduces steric hindrance but may limit hydrogen-bonding interactions compared to the carbonyl group in the target compound.
Vilazodone Intermediate: 5-(4-(4-(5-Cyano-1H-indole-3-yl)butyl)piperazine-1-yl)coumarone-2-methanamide
- Structural Differences: Linker: Butyl chain instead of carbonyl. Indole substituent: 5-cyano group.
- Key Data: Synthesis: Simplified amidation route with high operational efficiency .
Physicochemical and Pharmacological Comparisons
- Key Trends :
- Lipophilicity : The target compound’s logP (~2.8) is lower than chlorophenyl-substituted analogues (e.g., Compound 37, logP ~3.5), suggesting better aqueous solubility.
- Receptor Selectivity : Piperazine substituents influence target specificity. Fluorinated groups (e.g., 2-fluoroethyl) balance electronic effects and steric bulk, optimizing receptor interactions .
Biological Activity
5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including sigma receptors and monoamine oxidases, as well as its cytotoxic effects.
Chemical Structure and Properties
The compound features an indole nucleus, which is a common scaffold in many biologically active molecules. The presence of a piperazine ring and a fluorinated ethyl group enhances its pharmacological properties. The structural formula can be represented as follows:
Sigma Receptor Binding Affinity
Research indicates that indole derivatives, including 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole, exhibit varying affinities for sigma receptors, particularly σ1 and σ2 receptors. A study demonstrated that modifications to the indole structure significantly affect receptor binding:
- Binding Assays : In vitro competition binding assays revealed that the compound has high affinity for σ2 receptors, which are implicated in neuroprotection and cancer cell proliferation inhibition .
Anticancer Activity
The compound's anticancer properties have been evaluated through various assays:
- Cell Proliferation Assays : The MTT assay showed that 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole exhibits significant antiproliferative activity against several cancer cell lines, including DU145 (prostate cancer) and MCF7 (breast cancer) cells. The compound induced G1 phase cell cycle arrest, indicating its potential as a chemotherapeutic agent .
- Cytotoxicity Studies : In cytotoxicity tests using L929 fibroblast cells, the compound demonstrated selective toxicity towards cancer cells while sparing healthy cells, suggesting a favorable therapeutic index .
Monoamine Oxidase Inhibition
The compound has also been investigated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism:
- Inhibitory Potency : Studies have shown that derivatives of 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole can inhibit both MAO-A and MAO-B with varying degrees of potency. For instance, certain analogs displayed IC50 values in the low micromolar range, indicating their potential as antidepressant agents .
Summary of Research Findings
Case Studies
Several case studies have highlighted the therapeutic potential of indole derivatives similar to 5-[4-(2-fluoroethyl)piperazine-1-carbonyl]-1H-indole:
- Case Study 1 : A derivative displayed significant efficacy against breast cancer cell lines with minimal cytotoxicity to normal cells, supporting its development as a targeted therapy.
- Case Study 2 : Another study focused on the neuroprotective effects of indole derivatives in models of neurodegeneration, showcasing their potential in treating conditions such as Alzheimer's disease through MAO inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
